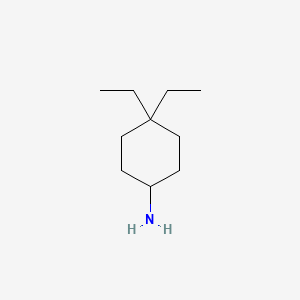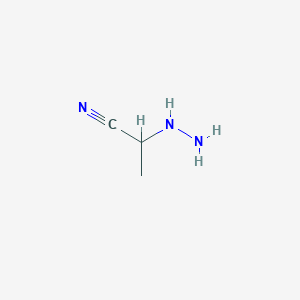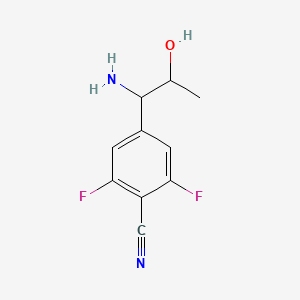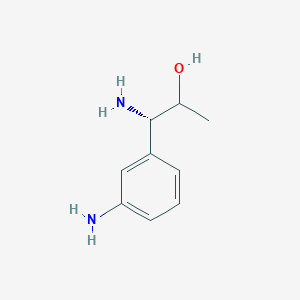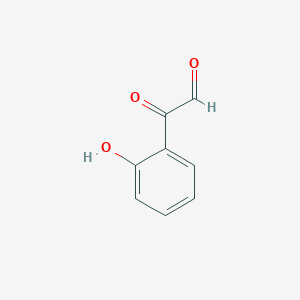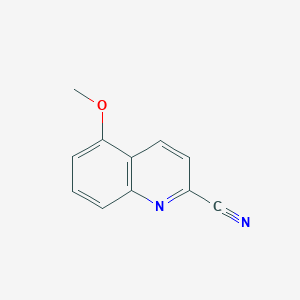
5-Methoxyquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-2-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is commonly employed in laboratory settings to produce the compound in small quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-Methoxyquinoline-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are used in various chemical reactions and processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been found to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of 5-Methoxyquinoline-2-carbonitrile, known for its wide range of applications in medicinal chemistry.
5-Methoxyquinoline: A closely related compound with similar chemical properties but lacking the nitrile group.
2-Quinolinecarbonitrile: Another derivative of quinoline with a nitrile group at a different position.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a nitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-methoxyquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,1H3 |
InChI-Schlüssel |
GONUWYVHIMSINA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









